molecular formula C6H3Br3O B140255 2,3,4-tribromophenol CAS No. 138507-65-0

2,3,4-tribromophenol

Cat. No.: B140255
CAS No.: 138507-65-0
M. Wt: 330.8 g/mol
InChI Key: OUCSIUCEQVCDEL-UHFFFAOYSA-N
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Description

2,3,4-tribromophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H3Br3O and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroblastoma Cell Differentiation

Tribromophenol, used as a wood preservative and flame retardant, has been studied for its effects on SH-SY5Y human neuroblastoma cells. It was found to induce differentiation in these cells, marked by growth inhibition and increased acetylcholinesterase activity. High concentrations led to apoptosis, and differentiated cells were more sensitive to tribromophenol exposure. This indicates potential embryotoxic and foetotoxic effects of tribromophenol (Ríos et al., 2003).

Environmental Impact and Toxicology

2,4,6-Tribromophenol, a widely produced brominated phenol, has significant environmental presence due to its use in flame retardants and as a pesticide. Its ubiquity raises concerns about its toxicokinetics and toxicodynamics. The impact on the environment, including aquatic matrices, house dust, and foodstuff, suggests a need for ongoing monitoring and research (Koch & Sures, 2018).

Reproductive Effects in Zebrafish

Chronic exposure to tribromophenol at environmental concentrations has been shown to impair reproduction in zebrafish. It affected the hormone levels and gene expression related to steroidogenesis in both males and females, leading to altered sex ratios and adverse effects on offspring. This study underlines the potential risk tribromophenol poses to aquatic life and fish populations (Deng et al., 2010).

Molecularly Imprinted Sensor Technology

Research has developed a novel electrochemical sensor for detecting 2,4,6-tribromophenol using molecular imprinting technology. This method offers selective recognition ability and is significant for monitoring tribromophenol due to its environmental persistence and potential health risks (Ma et al., 2015).

Fenton Reaction for Degradation

Tribromophenol degradation via a catechol-driven Fenton reaction has been studied, showing 75% degradation efficiency. This method provides insights into potential environmental remediation techniques for tribromophenol, considering its widespread use and environmental concerns (Contreras et al., 2009).

Hydrodebromination in Aqueous Solution

Investigations into the hydrodebromination of tribromophenol in aqueous solutions using Devarda’s alloy have been conducted. This process, which aims at complete conversion to phenol, offers insights into chemical methods for tribromophenol treatment and reduction in environmental settings (Weidlich et al., 2013).

Bromophenol Formation in Water Treatment

The formation of tribromophenol through the chlorination of water containing phenol and bromide ion is a significant process in water treatment. Understanding this process is crucial for managing tribromophenol levels in treated water and assessing potential health risks (Sweetman & Simmons, 1980).

Mechanism of Action

Target of Action

2,3,4-Tribromophenol, also known as Phenol, tribromo-, is a brominated derivative of phenol . It is known that it is used as a fungicide and wood preservative , suggesting that its targets could be enzymes or proteins essential for the growth and survival of fungi and pests.

Mode of Action

It is known to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is also degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .

Biochemical Pathways

It is known that it undergoes various transformation pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It’s also worth noting that a total of seven hydrophobic, persistent, and toxic OH-PBDEs and PBDD/Fs were found, indicating the biotic dimeric reactions of 2,4,6-tribromophenol that occurred in the rice plants .

Pharmacokinetics

It is known that the compound is rapidly metabolized in rice plants, with 992% of 2,4,6-tribromophenol being metabolized after exposure for 5 days .

Result of Action

It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .

Safety and Hazards

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .

Future Directions

Recent advances in oxidative phenol coupling as applied in the total synthesis of natural products have been described . This review covers catalytic and electrochemical methods with a brief comparison to stoichiometric and enzymatic systems assessing their practicality, atom economy, and other measures . Future directions of this particular area of research will also be assessed .

Properties

IUPAC Name

2,3,4-tribromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCSIUCEQVCDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275011
Record name Phenol, tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25376-38-9, 138507-65-0
Record name Phenol, tribromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBROMOPHENOLS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions "brominated phenolic compounds" being found in the serum of cats diagnosed with feline hyperthyroidism. Could Phenol, tribromo- be one of these compounds, and if so, what might this suggest?

A1: While the study ["Decabromobiphenyl, Polybrominated Diphenyl Ethers, and Brominated Phenolic Compounds in Serum of Cats Diagnosed With the Endocrine Disease Feline Hyperthyroidism" []] does not explicitly identify every single brominated phenolic compound detected, it's certainly possible that Phenol, tribromo- is among them. This possibility stems from the fact that Phenol, tribromo- is a common brominated flame retardant used in various household materials [Note: This information is derived from general knowledge about Phenol, tribromo- and its applications, and is not directly stated in the provided research paper].

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